Cas no 91818-69-8 (4-Phenyl-thiazol-2-yl-methylamine Hydrochloride)

4-Phenyl-thiazol-2-yl-methylamine Hydrochloride is a synthetic organic compound featuring a phenyl-substituted thiazole core with an amine functional group, rendered as its hydrochloride salt for enhanced stability and solubility. This structure makes it a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The thiazole moiety contributes to its potential as a ligand or scaffold in medicinal chemistry, while the hydrochloride form ensures consistent handling and storage properties. Its well-defined crystalline nature facilitates purification and characterization, making it suitable for applications requiring high-purity building blocks in heterocyclic synthesis.
4-Phenyl-thiazol-2-yl-methylamine Hydrochloride structure
91818-69-8 structure
Product name:4-Phenyl-thiazol-2-yl-methylamine Hydrochloride
CAS No:91818-69-8
MF:C10H12Cl2N2S
Molecular Weight:263.1867
MDL:MFCD33394957
CID:2950541
PubChem ID:131887563

4-Phenyl-thiazol-2-yl-methylamine Hydrochloride Properties

Names and Identifiers

    • 4-苯基噻唑-2-甲胺盐酸盐
    • (4-Phenylthiazol-2-yl)methanamine dihydrochloride
    • (4-phenyl-1,3-thiazol-2-yl)methanamine;dihydrochloride
    • (4-Phenylthiazol-2-yl)methanaminedihydrochloride
    • AKOS024258464
    • 1443424-64-3
    • 4-Phenyl-2-thiazolemethanamine Hydrochloride
    • (4-Phenylthiazol-2-yl)methanamine hydrochloride
    • (4-Phenylthiazol-2-yl)methanaminehydrochloride
    • (4-Phenyl-1,3-Thiazol-2-Yl)Methanamine Hydrochloride
    • MFCD22689360
    • (4-phenyl-1,3-thiazol-2-yl)methanamine;hydrochloride
    • CS-0319109
    • RDA81869
    • 91818-69-8
    • 1-(4-PHENYL-1,3-THIAZOL-2-YL)METHANAMINE HYDROCHLORIDE
    • 4-Phenyl-thiazol-2-yl-methylamine Hydrochloride
    • MDL: MFCD33394957
    • Inchi: 1S/C10H10N2S.2ClH/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2;2*1H
    • InChIKey: GUHSGHOLZYTIDJ-UHFFFAOYSA-N
    • SMILES: Cl[H].Cl[H].S1C([H])=C(C2C([H])=C([H])C([H])=C([H])C=2[H])N=C1C([H])([H])N([H])[H]

Computed Properties

  • 精确分子量: 226.0331472Da
  • 同位素质量: 226.0331472Da
  • Isotope Atom Count: 0
  • 氢键供体数量: 3
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 可旋转化学键数量: 2
  • 复杂度: 157
  • 共价键单元数量: 2
  • 确定原子立构中心数量: 0
  • 不确定原子立构中心数量: 0
  • 确定化学键立构中心数量: 0
  • 不确定化学键立构中心数量: 0
  • 拓扑分子极性表面积: 67.2

4-Phenyl-thiazol-2-yl-methylamine Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM190150-5g
(4-phenylthiazol-2-yl)methanamine hydrochloride
91818-69-8 95%
5g
$609 2021-08-05
Enamine
EN300-27696130-5.0g
1-(4-phenyl-1,3-thiazol-2-yl)methanamine dihydrochloride
91818-69-8 95.0%
5.0g
$466.0 2025-03-21
TRC
P400685-100mg
4-Phenyl-thiazol-2-yl-methylamine Hydrochloride
91818-69-8
100mg
$ 65.00 2022-06-03
Enamine
EN300-27696130-0.25g
1-(4-phenyl-1,3-thiazol-2-yl)methanamine dihydrochloride
91818-69-8 95.0%
0.25g
$61.0 2025-03-21
Enamine
EN300-27696130-0.1g
1-(4-phenyl-1,3-thiazol-2-yl)methanamine dihydrochloride
91818-69-8 95.0%
0.1g
$43.0 2025-03-21
A2B Chem LLC
AH96950-100mg
4-Phenyl-thiazol-2-yl-methylamine hydrochloride
91818-69-8 95%
100mg
$87.00 2024-07-18
1PlusChem
1P00H3JQ-500mg
4-Phenyl-thiazol-2-yl-methylamine hydrochloride
91818-69-8 95%
500mg
$192.00 2024-04-20
1PlusChem
1P00H3JQ-5g
4-Phenyl-thiazol-2-yl-methylamine hydrochloride
91818-69-8 95%
5g
$783.00 2024-04-20
1PlusChem
1P00H3JQ-1g
4-Phenyl-thiazol-2-yl-methylamine hydrochloride
91818-69-8 95%
1g
$231.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1389779-5g
(4-Phenylthiazol-2-yl)methanamine hydrochloride
91818-69-8 98%
5g
¥14568.00 2024-04-25

4-Phenyl-thiazol-2-yl-methylamine Hydrochloride Literature

Additional information on 4-Phenyl-thiazol-2-yl-methylamine Hydrochloride

Comprehensive Guide to 4-Phenyl-thiazol-2-yl-methylamine Hydrochloride (CAS No. 91818-69-8): Properties, Applications, and Research Insights

4-Phenyl-thiazol-2-yl-methylamine Hydrochloride (CAS No. 91818-69-8) is a specialized organic compound gaining attention in pharmaceutical and biochemical research. This hydrochloride salt derivative of a thiazole-based amine exhibits unique structural features, making it valuable for drug discovery and material science applications. The compound's molecular architecture combines a phenyl ring with a thiazole core, offering versatile reactivity for synthetic modifications.

Recent trends in AI-driven drug discovery have increased interest in small molecule building blocks like 4-Phenyl-thiazol-2-yl-methylamine Hydrochloride. Researchers frequently search for "thiazole derivatives in medicinal chemistry" or "CAS 91818-69-8 solubility data," reflecting the compound's relevance in modern high-throughput screening platforms. Its hydrogen bonding capacity and aromatic stacking potential make it particularly useful for designing protein-targeting ligands.

The physicochemical properties of 91818-69-8 include excellent water solubility due to its hydrochloride salt form, with typical purity levels exceeding 98% in commercial samples. Analytical studies using HPLC and NMR spectroscopy confirm its structural integrity, while mass spectrometry data verify the molecular weight of 240.73 g/mol for the free base form. These characteristics are crucial for researchers investigating "structure-activity relationships" or "bioisosteric replacements" in lead optimization.

In synthetic applications, 4-Phenyl-thiazol-2-yl-methylamine Hydrochloride serves as a key intermediate for constructing more complex heterocyclic systems. The primary amine functionality allows for diverse derivatization through amide coupling, reductive amination, or urea formation reactions. Recent publications highlight its utility in creating kinase inhibitors and GPCR modulators, addressing popular search queries like "thiazole-based drug candidates 2024."

Safety considerations for handling CAS 91818-69-8 follow standard laboratory protocols for amine hydrochlorides. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety glasses is recommended. Storage conditions typically suggest 2-8°C in airtight containers to maintain stability, a frequent concern for researchers searching "long-term storage of amine salts."

The commercial availability of 4-Phenyl-thiazol-2-yl-methylamine Hydrochloride has expanded with growing demand from contract research organizations (CROs) and academic laboratories. Current market analysis shows increased procurement for combinatorial chemistry libraries and fragment-based drug design projects. Suppliers often provide technical data sheets addressing common purchaser questions about "bulk quantities of 91818-69-8" and "custom synthesis options."

Emerging research directions for this compound include exploration in fluorescent probes and metal-organic frameworks (MOFs), reflecting broader scientific trends. The thiazole ring's electron-rich nature enables applications in materials science, particularly for designing organic semiconductors and photocatalysts. These developments respond to growing searches for "multifunctional heterocyclic compounds" and "green chemistry building blocks."

Analytical characterization techniques for 91818-69-8 continue to evolve with advancements in spectroscopic methods. Recent studies employ 2D NMR and X-ray crystallography to elucidate its solid-state properties and conformational dynamics. Such detailed analyses address researcher inquiries about "crystal structure of phenylthiazole derivatives" and "HPLC method development for amine salts," demonstrating the compound's significance in analytical chemistry methodologies.

Quality control standards for 4-Phenyl-thiazol-2-yl-methylamine Hydrochloride have become more stringent, with leading suppliers now offering GMP-grade material for preclinical studies. This development aligns with pharmaceutical industry demands for "high-purity screening compounds" and "ICH-compliant intermediates." Batch-to-batch consistency is verified through comprehensive QC protocols including residual solvent analysis and heavy metal testing.

Future prospects for CAS 91818-69-8 appear promising as computational tools improve prediction of molecular interactions. The compound's privileged structure characteristics position it as valuable for virtual screening libraries and AI-based molecular design platforms. These applications respond to trending searches about "machine learning in chemical space exploration" and "fragment growing strategies," ensuring continued relevance in cutting-edge research.

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